2-Borono-5-methoxybenzoic acid

Overview

Description

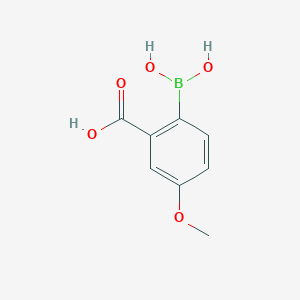

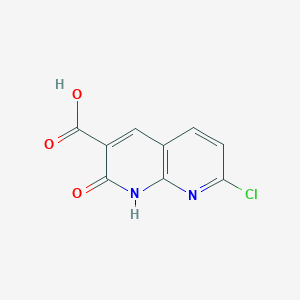

“2-Borono-5-methoxybenzoic acid” is a benzoic acid derivative . It has a linear formula of BrC6H3(OCH3)CO2H . Its molecular weight is 231.04 .

Synthesis Analysis

The synthesis of this compound has been reported . It is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .Molecular Structure Analysis

The molecular formula of this compound is C8H7BrO3 . The average mass is 231.043 Da and the monoisotopic mass is 229.957855 Da .Chemical Reactions Analysis

This compound is suitable for use in the syntheses of urolithin derivatives . It may be used in the synthesis of substituted aminobenzacridines, 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative, and isoindolinone derivatives .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 157-159 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Reactions

2-Borono-5-methoxybenzoic acid and its derivatives play a crucial role in organic synthesis, serving as versatile intermediates for constructing complex molecular architectures. For example, highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, derived from related compounds, have been utilized to synthesize 5-unsubstituted and 5-monosubstituted 3-acyl-4-O-methyl tetronates, showcasing the compound's utility in organic synthesis (Paintner, Allmendinger, & Bauschke, 2001). This method highlights the potential of boronic acid derivatives in facilitating complex transformations with high regioselectivity.

Polymer Chemistry and Materials Science

In the realm of materials science, boron-containing compounds, including boronic acids, have been investigated for their unique properties and applications. For instance, the study of difluoroboron β-diketonate-polymer conjugates, related to boronic acid derivatives, has revealed remarkable solid-state luminescent properties. These properties are valuable for applications in multiphoton microscopy, cell biology, and tumor hypoxia imaging, demonstrating the role of boron in enhancing the photophysical attributes of polymer materials (Zhang, Evans, Campbell, & Fraser, 2009).

Environmental and Analytical Chemistry

Boronic acids have found applications in environmental and analytical chemistry due to their ability to form complexes with various substances. A novel method based on the interaction of boronic acids with excited-state intramolecular proton transfer (ESIPT) fluorescence has been developed for detecting boronic acids and other boron-containing compounds. This method is highly sensitive and selective, proving useful for monitoring synthetic reactions and detecting boron-containing compounds on a solid support, underscoring the utility of boronic acids in analytical applications (Aronoff, VanVeller, & Raines, 2013).

Safety and Hazards

The safety data sheet for 2-Borono-5-methoxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

Mechanism of Action

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is likely that the compound affects multiple pathways, given its potential interactions with various targets

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action . More research is needed in this area.

Result of Action

Given the lack of information about its primary targets and mode of action, the specific results of its action remain unclear .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 2-Borono-5-methoxybenzoic acid interacts with its targets and exerts its effects . .

properties

IUPAC Name |

2-borono-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVDQPLVKWPORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

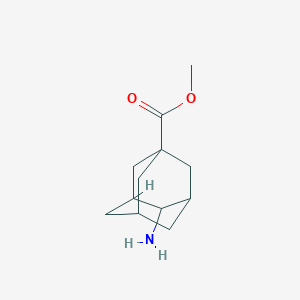

![[(2S,5R)-5-aminooxan-2-yl]methanol](/img/structure/B3238061.png)

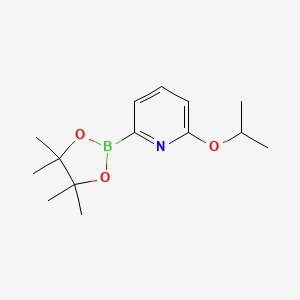

![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)

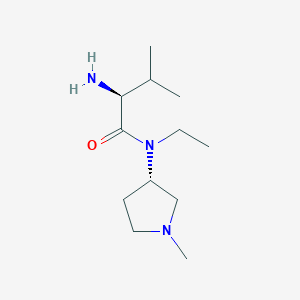

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3238099.png)